molecular formula C12H17NO3 B1216297 Anhalinine CAS No. 642-30-8

Anhalinine

Cat. No.: B1216297
CAS No.: 642-30-8
M. Wt: 223.27 g/mol
InChI Key: GOBKARNYNSWQFZ-UHFFFAOYSA-N
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Description

Anhalinine is a naturally occurring alkaloid that can be isolated from the cactus Lophophora williamsii, commonly known as peyote. It is structurally related to mescaline and belongs to the class of isoquinoline alkaloids. The chemical formula of this compound is C12H17NO3, and it has a molecular weight of 223.27 g/mol .

Scientific Research Applications

Anhalinine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other isoquinoline alkaloids and related compounds.

    Biology: this compound is studied for its effects on neuromuscular transmission and its potential as a neuromodulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: this compound and its derivatives are used in the development of pharmaceuticals and other bioactive compounds.

Future Directions

The future directions for Anhalinine research are not explicitly stated in the literature. Given its structural relation to mescaline, it could be of interest in neuroscience research . Additionally, understanding its synthesis could contribute to the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Anhalinine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :

    Acetylation: The starting material undergoes acetylation with acetic anhydride at 70°C for 1 hour, yielding a 98% product.

    Oxidation: The intermediate is then oxidized using sodium periodate in a water-methanol mixture at ambient temperature for 16 hours, yielding a 97% product.

    Cyclization: The oxidized product undergoes cyclization with trifluoroacetic anhydride and boron trifluoride etherate in benzene at ambient temperature for 1 hour, yielding a 99% product.

    Reduction: The cyclized product is reduced using sodium borohydride and nickel chloride hexahydrate in a methanol-tetrahydrofuran mixture at ambient temperature for 0.5 hours, yielding a 76% product.

    Hydrolysis: The final product is obtained through hydrolysis with 10% sodium hydroxide in a water-ethanol mixture at elevated temperature for 1.5 hours, yielding an 86% product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Anhalinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can have different pharmacological properties.

Mechanism of Action

Anhalinine exerts its effects primarily through the inhibition of cholinergic neuromuscular transmission. It interacts with nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release and muscle contraction. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Anhalinine is structurally similar to other isoquinoline alkaloids such as anhalonidine, anhalamine, and gigantine . it is unique in its specific substitution pattern and its distinct pharmacological profile. Unlike mescaline, which primarily affects serotonin receptors, this compound has a more pronounced effect on cholinergic receptors .

List of Similar Compounds

  • Anhalonidine
  • Anhalamine
  • Gigantine
  • Pellotine

These compounds share a similar core structure but differ in their functional groups and pharmacological effects.

Properties

IUPAC Name

6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKARNYNSWQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CNCCC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10982742
Record name 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-30-8
Record name 1,2,3,4-Tetrahydro-6,7,8-trimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhalinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHALININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ4K38GMN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can anhalinine be synthesized from other compounds found in Trichocereus pachanoi?

A2: [] Yes, research indicates that Tris-N,N′,N′′-(3′,4′,5′-trimethoxyphenethyl)-1,3,5-hexahydrotriazine, a trimer of methylenemescaline, can be selectively cyclized to form this compound under non-aqueous conditions. [] This finding suggests a potential synthetic route to this compound utilizing compounds present in Trichocereus pachanoi. Further research could explore the efficiency and scalability of this synthetic approach.

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